3-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure of “3-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is not available in the literature .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other related characteristics. Unfortunately, the specific physical and chemical properties of “this compound” are not available in the literature .Scientific Research Applications
Cobalt-promoted Dimerization of Benzamides
Cobalt-promoted dimerization of aminoquinoline benzamides, including those similar to 3-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, has been developed, showcasing the chemical's utility in creating complex molecular structures through cobalt-catalyzed reactions. These reactions proceed in ethanol solvent and utilize oxygen as a terminal oxidant, indicating compatibility with various functional groups including bromo, iodo, nitro, ether, and ester moieties (Grigorjeva & Daugulis, 2015).
Bromination of Isoquinolines
Research demonstrates the regioselective bromination of isoquinolines, a process relevant for structurally modifying compounds like this compound. This bromination process is highly sensitive to the choice of brominating agent, acid, temperature, and concentration, providing a pathway for selective synthesis of brominated derivatives (Brown & Gouliaev, 2004).
Synthesis and Biological Activity
A series of novel 2,3-disubstituted quinazolin-4(3H)-ones, potentially including derivatives of this compound, have been synthesized and evaluated for their antiviral activity against HIV, HSV, and vaccinia viruses. Notably, specific bromo-substituted compounds exhibited distinct antiviral activities, underlining the chemical's importance in medicinal chemistry (Selvam et al., 2010).
Ligands for σ Receptors
Tetrahydroisoquinolinyl benzamides, structurally related to this compound, have been synthesized and evaluated as potent and selective ligands for σ2 receptors. These compounds' synthesis and biological evaluation highlight their potential applications in developing therapeutics targeting σ receptors (Xu, Lever, & Lever, 2007).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, suggesting that they may impact multiple biochemical pathways .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have multiple molecular and cellular effects .
Properties
IUPAC Name |
3-bromo-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-12-3-1-2-11(8-12)15(20)19-13-5-4-10-6-7-18-16(21)14(10)9-13/h1-5,8-9H,6-7H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJZWYHNWHFVTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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